molecular formula C16H12F3N5OS B12150982 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide

Cat. No.: B12150982
M. Wt: 379.4 g/mol
InChI Key: FPFKDBWEYGVUPU-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide involves multiple steps. One common method includes the reaction of 4-fluorophenylhydrazine with carbon disulfide to form a triazole-thione intermediate. This intermediate is then reacted with 3,4-difluoroaniline under specific conditions to yield the final product. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects. The fluorophenyl groups enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile
  • 5-amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl(2-methylphenyl)methanone
  • 2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Properties

Molecular Formula

C16H12F3N5OS

Molecular Weight

379.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C16H12F3N5OS/c17-10-3-1-9(2-4-10)15-22-23-16(24(15)20)26-8-14(25)21-11-5-6-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25)

InChI Key

FPFKDBWEYGVUPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F)F

Origin of Product

United States

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